molecular formula C16H14N2O4S B2703640 4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952887-70-6

4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2703640
CAS RN: 952887-70-6
M. Wt: 330.36
InChI Key: VBEKMBGRUDJQSN-UHFFFAOYSA-N
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Description

The compound “4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is likely a complex organic molecule. It appears to contain a quinoxaline core, which is a type of heterocyclic compound. The presence of a benzoyl group and a methylsulfonyl group suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzoyl and methylsulfonyl groups may be susceptible to nucleophilic attack, and the quinoxaline core could potentially participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel methylsulfonyl indole-benzimidazole derivatives have revealed promising anticancer effects. These compounds were designed by substituting the first (R₁) and fifth (R₂) positions of benzimidazole and indole groups . Researchers found that these derivatives exhibit substantial affinity towards estrogen receptor alpha (ERα). The correlation analysis between cytotoxicity profiles and ERα affinity suggests that specific sulfonyl side chain modifications influence the binding levels. Overall, these methylsulfonyl indole-benzimidazole derivatives hold potential as anticancer agents with estrogen receptor modulatory actions.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it could interact with biological targets in the body to exert its effects .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in various fields such as medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

4-(3-methylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-23(21,22)12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEKMBGRUDJQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

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